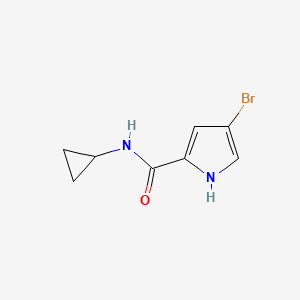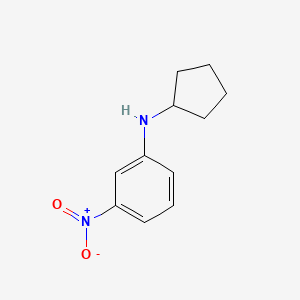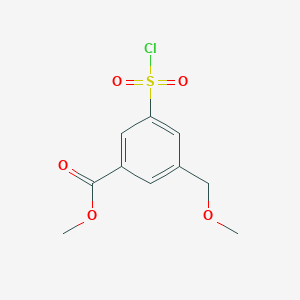![molecular formula C10H22N2O B1517953 3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol CAS No. 1152983-21-5](/img/structure/B1517953.png)
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol
Übersicht
Beschreibung
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol, also known as 3-DMP, is an organic compound belonging to the piperidine family of compounds. It is a white crystalline solid that is soluble in water and other organic solvents. It has a wide range of applications in scientific research, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in the production of polymers. 3-DMP has also been studied for its potential as a therapeutic agent, with research suggesting it may have anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Food Safety and Toxicology
Research on food-borne amines and amides, including those structurally related to piperidines, highlights their role as potential precursors to endogenous carcinogens. For instance, studies have shown that naturally occurring amines, including those in seafood and fermented products, can transform into carcinogenic N-nitroso compounds in vivo, implicating them in cancer incidence. This research emphasizes the importance of understanding the biotransformation and epidemiological significance of these compounds in the diet (Lin, 1986).
Pharmacology of Natural Compounds
Piper species, known for their aromatic qualities and usage in traditional medicine, contain secondary metabolites that have shown a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These plants' essential oils and piperine, a major active principle, have been researched for their diverse physiological effects, offering insights into their potential therapeutic applications. This area of study suggests that compounds structurally related to piperidines, such as those found in Piper species, could be explored for similar bioactive properties (Salehi et al., 2019).
Chemical Synthesis and Drug Design
The structural motif of piperidines, including modifications and analogues, has been a focus of research in synthetic chemistry and drug design. Piperazine and piperidine derivatives, for instance, have been investigated for their therapeutic uses across a broad range of pharmacological activities. This research underscores the versatility of the piperidine scaffold in medicinal chemistry, paving the way for the development of new compounds with enhanced efficacy and safety profiles (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)piperidin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11(2)10-4-7-12(8-5-10)6-3-9-13/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNURFTDVMBFHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)









![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)